2-Succinylbenzoate

Beschreibung

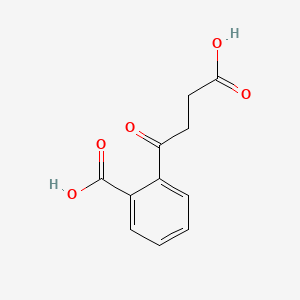

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-carboxypropanoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWQNVQRXFZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181839 | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27415-09-4 | |

| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Succinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylbenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-SUCCINYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 2-Succinylbenzoate Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone (Vitamin K2) is an essential component of the electron transport chain in Escherichia coli, particularly under anaerobic conditions. The biosynthesis of its naphthoquinone ring initiates with the conversion of chorismate to 2-succinylbenzoate (OSB), a pathway of significant interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core enzymatic steps in the OSB biosynthesis pathway in E. coli, detailing the enzymes MenC, MenD, MenE, and MenB. It presents available quantitative data on enzyme kinetics and metabolite concentrations in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and activity assays of the key enzymes, alongside Graphviz visualizations of the biochemical pathway and experimental workflows to facilitate a deeper understanding of this critical metabolic route.

Introduction

Escherichia coli, a facultative anaerobe, utilizes menaquinone (MK-8) as a key electron carrier during anaerobic respiration. The biosynthesis of menaquinone is a multi-step process, with the formation of the bicyclic naphthoquinone ring being a critical stage. This process begins with the conversion of the shikimate pathway product, chorismate, into o-succinylbenzoate (OSB). The enzymes responsible for this transformation are encoded by the men gene cluster. Due to its essentiality for anaerobic growth and its absence in humans, the menaquinone biosynthesis pathway presents an attractive target for the development of new antibiotics. This guide focuses on the core enzymatic steps leading to the formation of 1,4-dihydroxy-2-naphthoate (DHNA) from chorismate, a key intermediate derived from OSB.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound and its subsequent conversion to DHNA is catalyzed by a series of four enzymes: MenD, MenC, MenE, and MenB. These enzymes work in concert to transform chorismate and α-ketoglutarate into the naphthoquinoid precursor. Overexpression of the genes encoding these enzymes has been shown to increase the production of menaquinone-8 in E. coli[1].

MenD: 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) Synthase

The pathway initiates with the reaction catalyzed by MenD, which was previously thought to directly produce SHCHC. However, more recent studies have re-evaluated its activity, suggesting that the genuine product is 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC)[2][3][4]. SEPHCHC is an unstable intermediate that spontaneously converts to SHCHC. MenD is a thiamine diphosphate (ThDP)-dependent enzyme and is considered to catalyze the first committed step in menaquinone biosynthesis.

MenC: o-Succinylbenzoate (OSB) Synthase

MenC catalyzes the dehydration of SHCHC to form o-succinylbenzoate (OSB). This reaction is a key step in the aromatization of the cyclohexane ring.

MenE: o-Succinylbenzoate-CoA Ligase

MenE activates OSB by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming o-succinylbenzoyl-CoA (OSB-CoA). This activation is essential for the subsequent cyclization reaction. The systematic name for this enzyme is this compound:CoA ligase (AMP-forming)[5].

MenB: 1,4-Dihydroxy-2-naphthoate (DHNA) Synthase

The final enzyme in this core pathway is MenB, which catalyzes the intramolecular Claisen condensation of OSB-CoA to form the bicyclic product, 1,4-dihydroxy-2-naphthoyl-CoA. This is then thought to be hydrolyzed to DHNA by an as-yet-unidentified thioesterase. MenB is a member of the crotonase fold superfamily and does not require any cofactors for its catalytic activity[5].

Quantitative Data

A thorough understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. While comprehensive data for all enzymes and intermediates in E. coli is not fully available in the literature, this section summarizes the known values.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the Men enzymes in E. coli. It is important to note that there are significant gaps in the literature for the Michaelis-Menten constants (Km and kcat) for the E. coli enzymes.

| Enzyme | Gene | Substrate(s) | Product(s) | Specific Activity | Km | kcat | Optimal pH | Optimal Temperature (°C) |

| MenE | menE | o-Succinylbenzoate, ATP, CoA | o-Succinylbenzoyl-CoA, AMP, PPi | 3.2 µmol/min/mg[5] | - | - | 7.5[5] | 30[5] |

| MenB | menB | o-Succinylbenzoyl-CoA | 1,4-Dihydroxy-2-naphthoyl-CoA | - | - | - | - | - |

| MenC | menC | SHCHC | o-Succinylbenzoate | - | - | - | - | - |

| MenD | menD | Isochorismate, α-ketoglutarate | SEPHCHC | - | - | - | - | - |

Note: Data for Km and kcat for the E. coli enzymes are largely unavailable in the reviewed literature. The specific activity for MenE is provided. MenB does not require cofactors.

Metabolite Concentrations

The intracellular concentrations of metabolites can provide insights into the regulation and flux of a metabolic pathway. The following table presents reported intracellular concentrations of relevant precursors in E. coli. These values can vary significantly depending on the strain, growth conditions, and genetic modifications.

| Metabolite | Abbreviation | Intracellular Concentration (nmol/L) |

| Chorismate | - | Data not available |

| o-Succinylbenzoate | OSB | Data not available |

Note: Specific intracellular concentrations for the intermediates of the OSB pathway are not well-documented in the literature under conditions of high menaquinone synthesis.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and enzymatic assays of the Men proteins. These protocols are based on common practices for recombinant protein production in E. coli and can be adapted for specific research needs.

Recombinant Protein Expression and Purification

A general protocol for the expression and purification of His-tagged Men proteins (MenC, MenD, MenE, and MenB) from E. coli is outlined below. This protocol utilizes Nickel-NTA affinity chromatography.

4.1.1. Expression

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene of interest (e.g., menC, menD, menE, or menB) with an N- or C-terminal His6-tag.

-

Culture Growth: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculation of Larger Culture: The next day, inoculate 1 L of LB broth containing the antibiotic with the overnight culture to an initial OD600 of 0.05-0.1.

-

Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Incubation: Continue to incubate the culture for 3-16 hours. The optimal induction time and temperature (e.g., 16-30°C) should be determined empirically for each protein to maximize the yield of soluble protein.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

4.1.2. Purification (Native Conditions)

-

Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Column Equilibration: Equilibrate a Ni-NTA affinity column with Lysis Buffer.

-

Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.

-

Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Enzyme Activity Assays

4.2.1. MenC (o-Succinylbenzoate Synthase) Assay

The activity of MenC can be monitored by measuring the formation of OSB from SHCHC. As SHCHC is not commercially available, it is typically generated in situ from isochorismate and α-ketoglutarate using purified MenD. The formation of OSB can be monitored by high-performance liquid chromatography (HPLC).

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ThDP, 0.5 mM isochorismate, 1 mM α-ketoglutarate, and a purified preparation of MenD.

-

Initiate SHCHC synthesis: Incubate the mixture at 37°C for 30-60 minutes to allow for the synthesis of SHCHC.

-

Initiate MenC reaction: Add purified MenC to the reaction mixture.

-

Time Points: At various time points, withdraw aliquots of the reaction and stop the reaction by adding an equal volume of ice-cold methanol or an appropriate acid.

-

Analysis: Centrifuge the samples to remove precipitated protein and analyze the supernatant by reverse-phase HPLC to quantify the amount of OSB produced. A C18 column can be used with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid. The elution of OSB can be monitored by absorbance at approximately 254 nm.

4.2.2. MenE (o-Succinylbenzoate-CoA Ligase) Assay

The activity of MenE can be measured using a coupled spectrophotometric assay. The production of AMP can be coupled to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL myokinase, 5 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

-

Background Reading: Add purified MenE and 0.5 mM CoA to the cuvette and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate Reaction: Initiate the reaction by adding 0.5 mM o-succinylbenzoate.

-

Measurement: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of the reaction can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

4.2.3. MenB (1,4-Dihydroxy-2-naphthoate Synthase) Coupled Assay

The activity of MenB is typically measured in a coupled assay with MenE, where MenE generates the substrate for MenB, OSB-CoA. The formation of the product, DHNA (after hydrolysis of DHNA-CoA), can be monitored by HPLC.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM CoA, 0.5 mM o-succinylbenzoate, and purified MenE.

-

Initiate OSB-CoA synthesis: Incubate the mixture at 37°C for 15-30 minutes to generate OSB-CoA.

-

Initiate MenB reaction: Add purified MenB to the reaction mixture.

-

Time Points: At various time points, withdraw aliquots and stop the reaction.

-

Hydrolysis and Analysis: The product, 1,4-dihydroxy-2-naphthoyl-CoA, can be hydrolyzed to DHNA by adjusting the pH to basic conditions or by the addition of a non-specific thioesterase. The formation of DHNA is then quantified by reverse-phase HPLC, monitoring at a wavelength of approximately 248 nm.

Visualizations

Diagrams of the signaling pathway and experimental workflows are provided below to aid in the visualization of the described processes.

This compound Biosynthesis Pathway

References

- 1. Metabolic engineering of menaquinone-8 pathway of Escherichia coli as a microbial platform for vitamin K production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

The Central Role of o-Succinylbenzoate in the Menaquinone (Vitamin K2) Biosynthetic Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Menaquinone (MK), or vitamin K2, is a vital lipid-soluble vitamin that functions as a crucial electron carrier in the respiratory chains of numerous bacteria. The biosynthetic pathway of menaquinone is absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the menaquinone biosynthesis pathway, with a specific focus on the pivotal role of the intermediate, o-succinylbenzoate (OSB). We will detail the enzymatic reactions leading to the formation of OSB and its subsequent conversion into the naphthoquinone ring of menaquinone. This document includes a summary of quantitative enzymatic data, detailed experimental protocols for key enzymes, and pathway visualizations to facilitate a comprehensive understanding of this essential metabolic process.

Introduction to Menaquinone (Vitamin K2) Biosynthesis

Menaquinone (MK) is essential for anaerobic respiration in many Gram-positive and Gram-negative bacteria, where it facilitates electron transport and ATP generation.[1] The biosynthesis of MK is a multi-step enzymatic process that begins with chorismate, a key branch-point intermediate derived from the shikimate pathway.[1][2] The pathway involves a series of enzymes, encoded by the men genes (menF, menD, menH, menC, menE, menB, menA), which collaboratively construct the menaquinone molecule.[3][4] A central phase of this pathway is the synthesis and subsequent modification of o-succinylbenzoate (OSB), which serves as the aromatic precursor to the bicyclic naphthoquinone core of vitamin K2.[5]

The o-Succinylbenzoate (OSB) Branch of the Pathway

The formation and activation of OSB involves a sequence of four key enzymatic steps, converting the shikimate pathway-derived intermediate, isochorismate, into an activated thioester ready for cyclization.

MenD: SEPHCHC Synthase

The synthesis begins with the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid (SEPHCHC) synthase, encoded by the menD gene.[6] MenD is a thiamine diphosphate-dependent enzyme that catalyzes the condensation of isochorismate with 2-oxoglutarate.[1][6] This reaction involves the decarboxylation of 2-oxoglutarate and results in the formation of the first key intermediate, SEPHCHC.[5][6]

MenH: SHCHC Synthase

The next step is catalyzed by 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase, the product of the menH gene.[7][8] MenH facilitates the elimination of pyruvate from SEPHCHC, leading to the formation of SHCHC.[8][9] This enzyme was initially misidentified as a thioesterase but has been definitively characterized as the SHCHC synthase.[8][10]

MenC: o-Succinylbenzoate (OSB) Synthase

The formation of the key aromatic intermediate, o-succinylbenzoate, is catalyzed by OSB synthase (OSBS), encoded by the menC gene.[11] This enzyme belongs to the enolase superfamily and catalyzes the exergonic dehydration of SHCHC to produce OSB.[12][13] The reaction requires a divalent cation, typically Mg²⁺ or Mn²⁺, for its activity.[11]

MenE: o-Succinylbenzoate-CoA Ligase

Before cyclization can occur, OSB must be activated. This activation is performed by o-succinylbenzoate-CoA ligase, the product of the menE gene.[14][15] MenE catalyzes the ligation of coenzyme A (CoA) to the succinyl carboxyl group of OSB. This is an ATP-dependent reaction that proceeds via an OSB-AMP intermediate and yields o-succinylbenzoyl-CoA (OSB-CoA), AMP, and diphosphate.[1][14] The activity of MenE is significantly enhanced by the presence of divalent cations, particularly Mg²⁺.[14]

Naphthoquinone Ring Formation

MenB: 1,4-Dihydroxy-2-Naphthoyl-CoA Synthase

The final step in the formation of the naphthoquinone ring from the OSB-derived intermediate is catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase, encoded by the menB gene.[16] MenB, a member of the crotonase superfamily, catalyzes an intramolecular Claisen-type condensation of OSB-CoA to form the bicyclic product, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[1][17][18] DHNA-CoA is the immediate precursor to the naphthoquinone head group of menaquinone.

The subsequent steps in the pathway involve the removal of the CoA group from DHNA-CoA, followed by prenylation (catalyzed by MenA) and methylation to yield the final menaquinone molecule.[4]

Visualization of the OSB Pathway

Diagram 1: Menaquinone Biosynthesis Pathway

References

- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]

- 2. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 9. Identification and characterization of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase in the menaquinone biosynthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EC 4.2.1.113 [iubmb.qmul.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 15. uniprot.org [uniprot.org]

- 16. Naphthoate synthase - Wikipedia [en.wikipedia.org]

- 17. Structure of Staphylococcus aureus 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in complex with acetoacetyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

O-Succinylbenzoate Synthase (MenC): A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-succinylbenzoate synthase (MenC), a key enzyme in the menaquinone (vitamin K2) biosynthetic pathway, catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to produce o-succinylbenzoate (OSB). As an essential enzyme for anaerobic growth in many pathogenic bacteria, MenC represents a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the MenC mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic process and related workflows.

Introduction

O-succinylbenzoate synthase (MenC) is a member of the enolase superfamily, a group of enzymes that typically catalyze the dehydration of carboxylic acids.[1][2] In the biosynthesis of menaquinone, MenC performs a crucial dehydration step, converting SHCHC to OSB.[1] This reaction is vital for the survival of numerous bacterial species, including pathogens, making MenC an attractive target for antimicrobial drug design. Understanding the intricate details of its catalytic mechanism is paramount for the rational design of potent and specific inhibitors.

Molecular Structure and Active Site

The three-dimensional structure of Escherichia coli MenC has been elucidated by X-ray crystallography, providing significant insights into its function. The structure of the apoenzyme is available under PDB ID 1FHU , and the structure in complex with Mg²⁺ and the product o-succinylbenzoate is available under PDB ID 1FHV .[2][3]

The enzyme is a monomer and features a characteristic two-domain architecture common to the enolase superfamily.[3] The active site is located at the interface of these two domains and contains a catalytically essential divalent metal ion, typically Mg²⁺, which is coordinated by several conserved acidic residues.[3]

Two lysine residues, Lys133 and Lys235 (in E. coli), are critical for catalysis and are situated within the active site.[1] These residues play distinct and essential roles in the chemical transformation of the substrate.

Catalytic Mechanism

The dehydration of SHCHC to OSB catalyzed by MenC proceeds through a stereospecific syn-elimination pathway. The currently accepted mechanism involves a two-step process initiated by a general base and stabilized by electrostatic interactions within the active site.

Step 1: Proton Abstraction and Formation of an Enediolate Intermediate

The catalytic cycle begins with the abstraction of a proton from the C1 position of the SHCHC substrate by the ε-amino group of Lys133 , which acts as a general base.[1][4] This proton abstraction is facilitated by the electrostatic environment of the active site and results in the formation of a negatively charged enediolate anion intermediate.[1]

Step 2: Stabilization of the Intermediate and Elimination of Water

The enediolate intermediate is stabilized by two key interactions:

-

Coordination with Mg²⁺: The carboxylate group of the intermediate coordinates with the essential Mg²⁺ ion, neutralizing the negative charge.[1]

-

Cation-π Interaction: The cyclohexadienyl ring of the intermediate is stabilized by a cation-π interaction with the positively charged ε-amino group of Lys235 .[1]

Following the formation of the stabilized intermediate, Lys133 , now acting as a general acid, donates a proton to the hydroxyl group at C6 of the substrate.[1] This protonation facilitates the elimination of a water molecule, leading to the formation of the final product, o-succinylbenzoate (OSB), and the regeneration of the enzyme's active site for the next catalytic cycle.

Quantitative Data

The following tables summarize the available quantitative data for o-succinylbenzoate synthase and related mutants.

Table 1: Kinetic Parameters of o-Succinylbenzoate Synthase

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Divalent Cation | Reference |

| Amycolatopsis sp. | SHCHC | N/A | N/A | 2.5 x 10⁵ | Mn²⁺ | [5] |

| Amycolatopsis sp. | N-succinyl-(S)-phenylglycine | N/A | N/A | 2.0 x 10⁵ | Mn²⁺ | [5] |

| Amycolatopsis sp. | N-acetyl-(S)-methionine | N/A | N/A | 3.1 x 10² | Mn²⁺ | [5] |

N/A: Not available in the cited literature.

Table 2: Effects of Site-Directed Mutagenesis on E. coli MenC Activity

| Mutant | Activity | Reference |

| K133A | No detectable activity | [4] |

| K133R | No detectable activity | [4] |

| K235A | No detectable activity | [4] |

| K235R | No detectable activity | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of MenC.

Enzymatic Synthesis of SHCHC

The substrate for MenC, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), is unstable and not commercially available. It is typically generated in situ or enzymatically synthesized. The following is a general protocol for the enzymatic synthesis of SHCHC using the preceding enzymes in the menaquinone pathway, isochorismate synthase (MenF) and SHCHC synthase (MenH).

Materials:

-

Chorismate

-

α-ketoglutarate

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Purified MenF enzyme

-

Purified MenH enzyme

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 0.2 mM TPP, 1 mM α-ketoglutarate, and 0.5 mM chorismate.

-

Add purified MenF and MenH enzymes to the reaction mixture. The optimal concentrations of the enzymes should be determined empirically.

-

Incubate the reaction at 37°C. The progress of the reaction can be monitored by observing the decrease in chorismate absorbance at 278 nm or by HPLC analysis.

-

Due to the instability of SHCHC, it is recommended to use the reaction mixture containing the synthesized SHCHC directly in subsequent MenC assays.

O-Succinylbenzoate Synthase (MenC) Enzyme Assay

This protocol describes a spectrophotometric assay to determine the activity of MenC by monitoring the formation of the product, o-succinylbenzoate.

Materials:

-

Purified MenC enzyme

-

Freshly prepared SHCHC solution (from the enzymatic synthesis protocol)

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

MgCl₂

-

Spectrophotometer capable of measuring absorbance at 254 nm

Protocol:

-

Prepare the assay mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and 1 mM MgCl₂.

-

Add a known amount of the freshly prepared SHCHC solution to the cuvette. The final concentration of SHCHC should be varied to determine kinetic parameters.

-

Initiate the reaction by adding a small, known amount of purified MenC enzyme.

-

Immediately monitor the increase in absorbance at 254 nm, which corresponds to the formation of o-succinylbenzoate (ε₂₅₄ for OSB is approximately 1.7 mM⁻¹cm⁻¹).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Perform control reactions lacking the enzyme or the substrate to account for any non-enzymatic degradation of SHCHC.

Site-Directed Mutagenesis of MenC

This protocol provides a general workflow for creating site-specific mutations in the menC gene, for example, to substitute the catalytic lysine residues. The QuikChange™ site-directed mutagenesis method is a common approach.

Materials:

-

Plasmid DNA containing the wild-type menC gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Protocol:

-

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Set up a PCR reaction containing the plasmid template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. The cycling parameters will depend on the polymerase and plasmid size but generally involve an initial denaturation, 12-18 cycles of denaturation, annealing, and extension, followed by a final extension.

-

DpnI Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact. Incubate at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

References

An In-depth Technical Guide to 2-Succinylbenzoate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Succinylbenzoate (2-SB), an important intermediate in the biosynthesis of menaquinone (Vitamin K2). The document details its chemical structure, physicochemical properties, synthesis, and biological role, with a focus on providing practical information for laboratory and research applications.

Chemical Structure and Identification

This compound, also known as o-succinylbenzoic acid, is a dicarboxylic acid.[1][2] Its structure consists of a benzene ring substituted with a carboxyl group and a succinyl group at the ortho position.

Systematic IUPAC Name: 2-(3-carboxypropanoyl)benzoic acid[2]

Other Names and Synonyms: o-Succinylbenzoic acid, 4-(2'-carboxyphenyl)-4-oxobutyric acid, OSB[2]

Chemical Identifiers:

-

CAS Registry Number: 27415-09-4

-

Molecular Formula: C₁₁H₁₀O₅[2]

-

SMILES: C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O[2]

-

InChI: InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some values are predicted based on computational models due to the limited availability of experimental data in the literature.

| Property | Value | Source |

| Molar Mass | 222.19 g/mol | PubChem[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility (predicted) | 2.47 g/L | MiMeDB[1] |

| logP (predicted) | 1.01 | MiMeDB[1] |

| pKa (Strongest Acidic, predicted) | 3.42 | MiMeDB[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3][4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, inert solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Set up a clean, dry reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

-

To the flask, add the inert solvent and anhydrous aluminum chloride.

-

Dissolve succinic anhydride in a separate portion of the dry solvent and place it in the dropping funnel.

-

Cool the flask containing the AlCl₃ suspension in an ice bath.

-

Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension.

-

After the addition is complete, add benzene to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat it under reflux for a specified time to ensure the completion of the reaction.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash the organic layer with water and then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system.

Biological Role: Menaquinone (Vitamin K2) Biosynthesis

This compound is a key intermediate in the biosynthesis of menaquinone (Vitamin K2), an essential electron carrier in the respiratory chain of many bacteria, including Escherichia coli.[5][6] The pathway begins with chorismate, a central branch-point metabolite in the shikimate pathway.

The formation of 2-SB from chorismate involves a series of enzymatic reactions catalyzed by the 'Men' enzymes. A crucial step is the conversion of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to this compound, catalyzed by o-succinylbenzoate synthase (OSB synthase), encoded by the menC gene.[1] Following its formation, this compound is activated to its coenzyme A thioester by o-succinylbenzoate-CoA ligase (MenE).[7] This activated intermediate then undergoes cyclization and subsequent modifications to form the naphthoquinone ring of menaquinone.

Experimental Analysis of this compound

The analysis of this compound, particularly from biological matrices, often involves chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) is a robust method for the separation and quantification of 2-SB.

Representative Experimental Protocol: HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

This compound standard

Sample Preparation (from bacterial culture):

-

Harvest bacterial cells by centrifugation.

-

Lyse the cells using a suitable method (e.g., sonication or enzymatic digestion).

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to remove cell debris and precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute this compound.

-

Flow Rate: Typically 0.5 - 1.0 mL/min

-

Column Temperature: 25-40 °C

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 5-20 µL

Quantification:

-

Generate a standard curve by injecting known concentrations of the this compound standard.

-

Quantify the amount of 2-SB in the samples by comparing their peak areas to the standard curve.

References

- 1. Succinic anhydride, the structure of which is shown, is a cyclic anhydrid.. [askfilo.com]

- 2. 2-Carboxy-gamma-oxobenzenebutanoic acid | C11H10O5 | CID 955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bartleby.com [bartleby.com]

- 4. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

Unveiling the Menaquinone Pathway: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone, or vitamin K2, is a vital lipid-soluble molecule essential for life across different domains, from bacteria to humans. In prokaryotes, it is a key component of the electron transport chain, crucial for cellular respiration and energy generation.[1] In humans, menaquinone plays a critical role in physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. The biosynthetic pathway of menaquinone is present in bacteria and plants but absent in humans, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the discovery, history, and core biochemical reactions of the menaquinone pathway, tailored for researchers and professionals in the field of drug development.

A Historical Timeline of Discovery

The journey to understanding menaquinone biosynthesis is a story of serendipitous observations, meticulous biochemistry, and the power of microbial genetics.

-

1929: The story begins with the Danish scientist Henrik Dam, who observed a hemorrhagic disease in chickens fed a cholesterol-free diet. He termed the unknown anti-hemorrhagic factor "vitamin K" for "Koagulationsvitamin".[2]

-

1930s: In the following decade, two primary forms of vitamin K were isolated: phylloquinone (vitamin K1) from plants and menaquinone (vitamin K2) from putrefied fishmeal, hinting at its bacterial origin. Edward A. Doisy was instrumental in elucidating the chemical structure of these vitamers.

-

1943: For their discovery of vitamin K and its chemical structure, Henrik Dam and Edward A. Doisy were jointly awarded the Nobel Prize in Physiology or Medicine.[2]

-

1960s-1970s: The focus shifted to elucidating the biosynthetic pathway in bacteria, primarily in Escherichia coli. Through the isolation and characterization of men mutants (auxotrophs requiring intermediates for growth), researchers began to piece together the steps of the pathway. These studies established chorismate and 2-ketoglutarate as the initial precursors.

-

1974: A major breakthrough in understanding vitamin K's function was the discovery of the vitamin K-dependent amino acid, γ-carboxyglutamic acid (Gla). This discovery explained the role of vitamin K as a cofactor for the carboxylation of proteins involved in blood clotting.[3]

-

1975: The mechanism of action of vitamin K and the vitamin K cycle were further clarified, identifying its vital role in the carboxylase enzyme activity.[2]

-

1990s-2000s: With the advent of modern molecular biology and genomics, the genes encoding the enzymes of the menaquinone pathway (menA through menH) were cloned, sequenced, and characterized. This allowed for the overexpression and purification of the Men enzymes, enabling detailed biochemical and structural studies.

-

2008: A significant development was the discovery of an alternative route for menaquinone biosynthesis, the futalosine pathway, in some bacteria that lack the classical men genes. This opened up new avenues for understanding the evolution and diversity of this essential metabolic pathway.

The Classical Menaquinone Biosynthetic Pathway

The most well-characterized route to menaquinone is the classical pathway, which involves a series of seven core enzymatic reactions to synthesize the 1,4-dihydroxy-2-naphthoate (DHNA) ring, followed by prenylation and methylation.

References

The Enzymatic Bridge: A Technical Guide to 2-Succinylbenzoate as a Precursor in Anthraquinone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This technical guide provides an in-depth exploration of the pivotal role of 2-succinylbenzoate (OSB) in the biosynthesis of anthraquinones. Anthraquinones are a large class of aromatic compounds with significant pharmaceutical and industrial applications. Understanding their biosynthetic pathways is crucial for metabolic engineering and the development of novel therapeutics. This document details the enzymatic cascade that transforms chorismate, a key metabolite from the shikimate pathway, into the foundational anthraquinone scaffold, with a central focus on the formation and conversion of OSB.

The Biosynthetic Pathway: From Shikimate to Anthraquinone

The biosynthesis of many anthraquinones in plants and bacteria proceeds via the shikimate pathway, diverging at the branch-point metabolite chorismate. The pathway to the core anthraquinone structure from chorismate involves a series of enzymatic reactions, with this compound (OSB) serving as a key aromatic intermediate.

The initial steps involve the conversion of chorismate to OSB through the action of two key enzymes: isochorismate synthase (ICS) and o-succinylbenzoate synthase (OSB synthase). Subsequently, OSB is activated by conversion to its coenzyme A thioester, a reaction catalyzed by o-succinylbenzoate-CoA ligase (OSB-CoA ligase). This activated intermediate then undergoes an intramolecular cyclization to form 1,4-dihydroxy-2-naphthoic acid (DHNA), the immediate precursor to the tricyclic anthraquinone ring system.

Below is a diagram illustrating the core biosynthetic pathway from chorismate to the anthraquinone precursor, 1,4-dihydroxy-2-naphthoic acid.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. This section summarizes the available quantitative data for the key enzymes involved in the conversion of this compound to anthraquinone precursors.

| Enzyme | Organism | Substrate(s) | Km | Vmax | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) | Ref. |

| o-Succinylbenzoate Synthase (OSBS) | Amycolatopsis sp. | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate | - | - | 2.5 x 105 | - | - | [1] |

| o-Succinylbenzoate-CoA Ligase | Mycobacterium phlei | o-Succinylbenzoate, ATP, CoA | - | 3.2 µmol/min/mg | - | 7.5 | 30 | [2] |

Note: Kinetic data for o-succinylbenzoate synthase is limited. The kcat/Km value represents the catalytic efficiency of the enzyme. Further research is required to determine the individual Km and Vmax values for a broader range of organisms.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of anthraquinone precursors from this compound.

Expression and Purification of Recombinant o-Succinylbenzoate Synthase (OSBS)

This protocol describes the expression of recombinant OSBS in E. coli and its subsequent purification.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector containing the OSBS gene (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

Procedure:

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged OSBS with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentrate the purified protein and determine its concentration using a Bradford assay or by measuring absorbance at 280 nm.

Enzymatic Assay for o-Succinylbenzoate Synthase (OSBS)

This assay measures the activity of OSBS by monitoring the formation of o-succinylbenzoate from its precursor, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

Materials:

-

Purified OSBS enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

SHCHC substrate (synthesized or obtained commercially)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a reaction mixture containing assay buffer and the purified OSBS enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the SHCHC substrate.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of OSB produced. The separation can be achieved using a C18 column with a mobile phase gradient of acetonitrile in water with 0.1% formic acid. Monitor the absorbance at a wavelength appropriate for OSB (e.g., 254 nm).

-

Calculate the enzyme activity based on the amount of product formed over time.

Coupled Enzymatic Assay for o-Succinylbenzoate-CoA Ligase

This continuous spectrophotometric assay measures the activity of OSB-CoA ligase by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.

Materials:

-

Purified OSB-CoA ligase

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM KCl)

-

o-Succinylbenzoate (OSB)

-

ATP

-

Coenzyme A (CoA)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, OSB, ATP, CoA, PEP, and NADH.

-

Add the coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Equilibrate the mixture in the spectrophotometer at 30°C.

-

Initiate the reaction by adding the purified OSB-CoA ligase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity of OSB-CoA ligase is proportional to the rate of NADH oxidation.

Experimental and Logical Workflows

To successfully study the enzymatic conversion of this compound to anthraquinones, a logical workflow should be followed. This includes the preparation of the necessary biological and chemical reagents, the execution of the enzymatic reactions, and the analysis of the products.

Experimental Workflow for In Vitro Anthraquinone Biosynthesis

The following diagram outlines a typical experimental workflow for the in vitro synthesis of anthraquinone precursors from chorismate, highlighting the central role of this compound.

Conclusion

This compound is a critical intermediate in the biosynthesis of a large number of anthraquinones. The enzymatic machinery responsible for its formation and subsequent conversion provides a rich area for research and potential biotechnological applications. A thorough understanding of the enzymes involved, their kinetics, and the development of robust in vitro systems are essential for harnessing this pathway for the production of valuable pharmaceutical compounds. This guide provides a foundational framework for researchers and professionals in the field of drug development and metabolic engineering to delve into the fascinating world of anthraquinone biosynthesis. Further research into the detailed mechanisms and regulation of these enzymes will undoubtedly pave the way for novel strategies in synthetic biology and natural product synthesis.

References

The Central Role of 2-Succinylbenzoate in Anaerobic Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological function of 2-Succinylbenzoate (OSB) in anaerobic respiration, with a focus on its critical role as an intermediate in the menaquinone (Vitamin K2) biosynthesis pathway. Understanding this pathway is paramount for developing novel antimicrobial agents that target bacterial anaerobic metabolism.

Introduction: The Significance of Anaerobic Respiration and Menaquinone

In the absence of oxygen, many facultative and obligate anaerobic bacteria rely on alternative terminal electron acceptors, such as nitrate or fumarate, to generate energy through anaerobic respiration.[1] This process is critically dependent on a specialized electron carrier, menaquinone (MK), also known as Vitamin K2.[2] Menaquinone plays a pivotal role in transferring electrons from various dehydrogenases to the terminal reductases within the electron transport chain, thereby driving ATP synthesis.[2] The biosynthesis of menaquinone is, therefore, a vital metabolic pathway for the survival and proliferation of these bacteria in anoxic environments.

This compound: A Key Intermediate in Menaquinone Biosynthesis

This compound (OSB) is a central molecule in the intricate pathway of menaquinone biosynthesis.[3] It is the product of a series of enzymatic reactions that begin with chorismate, a key branch-point metabolite in the shikimate pathway. The formation of OSB from chorismate is a committed step towards menaquinone synthesis.

The synthesis of OSB is catalyzed by the enzyme o-succinylbenzoate synthase (MenC), which facilitates the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[4][5] Following its synthesis, OSB is activated to OSB-CoA by the enzyme OSB-CoA ligase (MenE), a crucial step that prepares the molecule for the subsequent cyclization reaction to form the naphthalene ring structure of menaquinone.[2][6]

Quantitative Data on Key Enzymes

The efficiency of the menaquinone biosynthesis pathway is dictated by the kinetic properties of its constituent enzymes. While comprehensive quantitative data for all enzymes in the pathway is an ongoing area of research, this section summarizes the available kinetic parameters for key enzymes involved in the synthesis and activation of this compound.

| Enzyme | Organism | Substrate(s) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| o-Succinylbenzoate Synthase (MenC) | Amycolatopsis sp. | 2-succinyl-6R-hydroxy-2,4-cyclohexadiene-1R-carboxylate (SHCHC) | N/A | N/A | 2.5 x 105 | [7] |

| o-Succinylbenzoate Synthase (MenC) | Amycolatopsis sp. | N-succinyl-(R,S)-phenylglycine (promiscuous activity) | N/A | N/A | 2.0 x 105 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the menaquinone biosynthesis pathway.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used for the analysis of similar aromatic acids and CoA esters.

Objective: To quantify the intracellular concentration of this compound in bacterial cells.

Materials:

-

Bacterial cell culture grown under anaerobic conditions

-

Perchloric acid (HClO4), ice-cold

-

Potassium carbonate (K2CO3)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 3.7

-

Mobile Phase B: Methanol

-

This compound analytical standard

-

Microcentrifuge and tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Cell Harvesting and Extraction:

-

Rapidly harvest a known volume of the anaerobic bacterial culture by centrifugation at 4°C.

-

Immediately resuspend the cell pellet in a specific volume of ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated material.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding a calculated amount of 3 M K2CO3. The endpoint is reached when the pH is approximately 6.5-7.0.

-

Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge to remove the precipitate and collect the supernatant containing the metabolites.

-

-

HPLC Analysis:

-

Filter the extracted sample through a 0.22 µm syringe filter before injection.

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Inject a known volume of the sample (e.g., 20 µL).

-

Run a gradient elution program to separate the metabolites. A typical gradient might be a linear increase in Mobile Phase B from 20% to 80% over 30 minutes.

-

Monitor the absorbance at a wavelength of 254 nm.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the analytical standard.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of the this compound standard.

-

Calculate the concentration of OSB in the sample by comparing the peak area to the standard curve.

-

Normalize the concentration to the initial cell volume or cell dry weight.

-

Creation of a menC Gene Knockout Mutant in E. coli using the Lambda Red Recombinase System

This protocol outlines the general steps for creating a targeted gene deletion.

Objective: To create an E. coli strain lacking the menC gene to study the functional consequences on anaerobic growth and menaquinone biosynthesis.

Materials:

-

E. coli strain harboring the pKD46 plasmid (expresses the lambda Red recombinase system).

-

Template plasmid containing a selectable antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 for chloramphenicol resistance or pKD4 for kanamycin resistance).

-

PCR primers with 5' extensions homologous to the regions flanking the menC gene and 3' ends that anneal to the template plasmid.

-

L-arabinose.

-

Electroporator and cuvettes.

-

LB agar plates with appropriate antibiotics and L-arabinose.

-

Plasmid pCP20 (expresses the FLP recombinase).

Procedure:

-

Preparation of the Gene Disruption Cassette:

-

Design PCR primers (e.g., menC_F and menC_R) with ~40-50 nucleotides of homology to the regions immediately upstream and downstream of the menC open reading frame at their 5' ends. The 3' ends of the primers should correspond to the priming sites on the template plasmid (e.g., pKD3 or pKD4).

-

Perform PCR using these primers and the template plasmid to amplify the antibiotic resistance cassette flanked by the menC homology regions.

-

Purify the PCR product.

-

-

Preparation of Electrocompetent Cells and Transformation:

-

Grow the E. coli strain carrying the pKD46 plasmid at 30°C in LB broth containing the appropriate antibiotic for plasmid maintenance.

-

Induce the expression of the lambda Red recombinase by adding L-arabinose to the culture when it reaches an OD600 of ~0.4-0.6.

-

Continue to grow the cells at 30°C for another 1-2 hours.

-

Prepare electrocompetent cells by washing the culture multiple times with ice-cold sterile 10% glycerol.

-

Electroporate the purified PCR product into the induced, competent cells.

-

-

Selection and Verification of Mutants:

-

Plate the transformed cells on LB agar plates containing the antibiotic corresponding to the resistance cassette at 37°C. The higher temperature will cure the cells of the temperature-sensitive pKD46 plasmid.

-

Colonies that grow on the selective plates are potential menC knockout mutants.

-

Verify the correct insertion of the resistance cassette and deletion of the menC gene by colony PCR using primers that flank the menC locus and sequencing.

-

-

Removal of the Antibiotic Resistance Cassette (Optional):

-

To create a markerless deletion, transform the verified mutant with the pCP20 plasmid, which expresses the FLP recombinase.

-

Plate the transformants on ampicillin plates at 30°C.

-

Select colonies and grow them at 43°C to induce FLP recombinase expression and cure the pCP20 plasmid. The FLP recombinase will excise the antibiotic resistance cassette by acting on the FRT sites.

-

Verify the removal of the cassette by PCR and the loss of antibiotic resistance.

-

Signaling Pathways and Regulatory Networks

The biosynthesis of menaquinone is tightly regulated to meet the metabolic demands of the cell, particularly during the switch from aerobic to anaerobic growth.

Regulation of the men Operon by FNR

In Escherichia coli, the expression of many genes required for anaerobic respiration is controlled by the Fumarate and Nitrate Reductase regulator (FNR).[4] FNR is an oxygen-sensitive transcription factor that is active under anaerobic conditions.[4] Under anoxic conditions, FNR forms a dimer containing a [4Fe-4S]2+ cluster, which allows it to bind to specific DNA sequences known as FNR boxes, typically located upstream of the target promoters.[4] The binding of FNR to these sites can either activate or repress gene transcription. Several genes in the menaquinone biosynthesis pathway are organized in operons that are under the regulatory control of FNR, ensuring that the production of this essential electron carrier is upregulated when it is most needed for anaerobic respiration.

Caption: FNR-mediated regulation of menaquinone biosynthesis.

Experimental Workflow for Studying Gene Regulation

The following diagram illustrates a typical workflow for investigating the regulation of a target gene, such as menC, by a transcription factor like FNR.

Caption: Workflow for investigating gene regulation.

Conclusion and Future Directions

This compound is an indispensable intermediate in the biosynthesis of menaquinone, a vital component of the anaerobic electron transport chain in numerous bacterial species. The enzymes responsible for its synthesis and subsequent activation represent promising targets for the development of novel antibiotics. A thorough understanding of the kinetics of these enzymes, the regulation of their expression, and the metabolic consequences of their inhibition is crucial for successful drug discovery efforts. Future research should focus on obtaining a complete quantitative profile of the menaquinone biosynthesis pathway and elucidating the interplay of different regulatory networks in response to various environmental cues. This knowledge will be instrumental in designing targeted strategies to disrupt anaerobic respiration and combat bacterial infections.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. EC 4.2.1.113 [iubmb.qmul.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 2-Succinylbenzoate in Microorganisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Succinylbenzoate (OSB), also known as o-succinylbenzoate, is a key aromatic intermediate in the biosynthesis of menaquinone (Vitamin K2) in a wide range of bacteria. Menaquinone is an essential component of the electron transport chain in many prokaryotes, playing a crucial role in cellular respiration and energy generation. The enzymes involved in the menaquinone biosynthesis pathway, including those responsible for the production of OSB, are attractive targets for the development of novel antimicrobial agents, as this pathway is absent in humans. This technical guide provides an in-depth overview of the natural occurrence of this compound in microorganisms, focusing on its biosynthetic pathway, the enzymes involved, quantitative data, and detailed experimental protocols for its study.

The Menaquinone Biosynthesis Pathway and the Role of this compound

This compound is formed as a central intermediate in the classical menaquinone biosynthesis pathway. This pathway begins with chorismate, a key branch-point metabolite in the shikimate pathway.

The key enzymatic steps leading to the formation of OSB are as follows:

-

Isochorismate Synthase (MenF): Chorismate is converted to isochorismate.

-

2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) Synthase (MenH): This enzyme is not universally present in all bacteria.

-

SEPHCHC Synthase (MenD): Catalyzes the condensation of isochorismate and α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate.

-

o-Succinylbenzoate Synthase (OSBS or MenC): This enzyme catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to produce this compound (OSB).[1]

Following its formation, OSB is activated by OSB-CoA Ligase (MenE) to form OSB-CoA, which then undergoes a series of reactions to form the naphthalenoid ring of menaquinone.

Regulation of the Menaquinone Pathway

The menaquinone biosynthesis pathway is subject to regulation to ensure an adequate supply of this essential cofactor while preventing its overaccumulation, which can be toxic. In Mycobacterium tuberculosis, the pathway is allosterically regulated. The downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA) acts as a negative feedback inhibitor of MenD, the enzyme catalyzing the first committed step in the pathway. This feedback mechanism allows the cell to modulate the rate of menaquinone biosynthesis in response to the intracellular concentration of its downstream products.

Quantitative Data

Quantitative data on the production of this compound in microorganisms is not widely reported in the literature, likely due to its transient nature as a metabolic intermediate. However, kinetic data for some of the enzymes involved in its biosynthesis are available.

Table 1: Enzyme Kinetic Parameters for o-Succinylbenzoate Synthase (OSBS)

| Organism | Enzyme | Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Reference |

| Amycolatopsis sp. | OSBS | SHCHC | Not Reported | Not Reported | 2.5 x 105 | |

| Escherichia coli | OSBS (MenC) | SHCHC | Not Reported | Not Reported | Not Reported | Data not readily available in the searched literature. |

Table 2: Intracellular Concentration of this compound

| Organism | Growth Conditions | Intracellular Concentration (µM) | Extracellular Concentration (µM) | Reference |

| Escherichia coli | Various | Not Widely Reported | Not Widely Reported | Data on specific intracellular concentrations of this compound are not readily available in the searched literature. |

| Other Microorganisms | Various | Not Widely Reported | Not Widely Reported |

Experimental Protocols

Quantification of this compound in Microbial Cultures by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in bacterial culture supernatants and cell lysates. Optimization will be required for specific microbial strains and culture conditions.

a. Sample Preparation

-

Extracellular OSB (Supernatant):

-

Centrifuge the microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

The filtered supernatant can be directly injected or further concentrated if the expected OSB concentration is low.

-

-

Intracellular OSB (Cell Lysate):

-

After centrifugation, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet in a known volume of cold extraction solvent (e.g., 80% methanol or a chloroform/methanol/water mixture).

-

Lyse the cells using a suitable method such as sonication, bead beating, or enzymatic lysis.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a known volume of the HPLC mobile phase.

-

b. HPLC Conditions

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of organic acids.

-

Mobile Phase: A gradient elution is often used to achieve good separation.

-

Solvent A: 0.1% formic acid or phosphoric acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B (linear gradient)

-

20-25 min: 95% B (isocratic)

-

25-30 min: 95% to 5% B (linear gradient)

-

30-35 min: 5% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

Detection: UV detector at a wavelength of 254 nm (or a photodiode array detector to monitor a range of wavelengths).

c. Quantification

-

Prepare a standard curve using a pure standard of this compound of known concentrations.

-

The concentration of OSB in the samples is determined by comparing the peak area of the analyte with the standard curve.

o-Succinylbenzoate Synthase (OSBS/MenC) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the activity of OSBS by monitoring the formation of this compound from its substrate, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

a. Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2.

-

Substrate: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). The synthesis of this substrate may be required as it is not readily commercially available.

-

Enzyme: Purified OSBS enzyme or a cell-free extract containing the enzyme.

-

Stop Solution: 1 M HCl.

b. Assay Procedure

-

Prepare a reaction mixture containing the assay buffer and the enzyme solution in a microcentrifuge tube or a cuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate (SHCHC) to the reaction mixture.

-

Incubate the reaction for a specific period (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding the stop solution.

-

The formation of this compound, which has a distinct UV absorbance compared to the substrate, can be monitored spectrophotometrically. The absorbance should be read at a wavelength where the change between substrate and product is maximal (this will need to be determined empirically, but a starting point could be around 254 nm).

-

A control reaction without the enzyme or without the substrate should be run in parallel to account for any non-enzymatic conversion or background absorbance.

c. Calculation of Enzyme Activity

-

The rate of the reaction is calculated from the change in absorbance over time.

-

The specific activity of the enzyme is typically expressed as µmol of product formed per minute per mg of protein (U/mg). This requires the determination of the molar extinction coefficient of this compound under the assay conditions.

Visualizations

Menaquinone Biosynthesis Pathway

Caption: The classical menaquinone biosynthesis pathway leading to the formation of this compound (OSB).

Experimental Workflow for OSB Quantification

Caption: A typical experimental workflow for the quantification of this compound in microbial cultures.

References

Methodological & Application

Application Note: Quantification of 2-Succinylbenzoate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Succinylbenzoate, also known as 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC), is a key intermediate in the biosynthesis of menaquinone (Vitamin K2).[1][2][3] The quantification of this compound is crucial for studying the metabolic pathways of Vitamin K2, investigating potential enzymatic inhibitors, and for quality control in processes where this compound is relevant. This document provides a detailed protocol for the quantification of this compound in aqueous samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of related organic acids and preservatives.[4][5][6][7]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, preparation of standards, and the HPLC-UV instrument configuration for the analysis of this compound.

Materials and Reagents

-

This compound standard (purity ≥95%)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), analytical grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Syringe filters, 0.22 µm PTFE or PVDF

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for aqueous samples. For more complex matrices such as plasma or cell lysates, a protein precipitation or liquid-liquid extraction step would be necessary.

-

Collect the aqueous sample.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

HPLC Conditions

| Parameter | Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 5% B |

| 2-15 min: 5% to 40% B | |

| 15-17 min: 40% to 95% B | |

| 17-20 min: 95% B | |

| 20-21 min: 95% to 5% B | |

| 21-25 min: 5% B (re-equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |